Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

描述

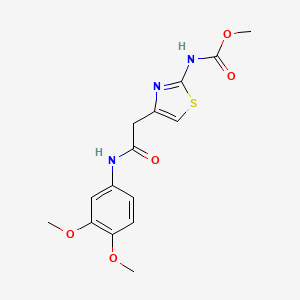

Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative featuring a 3,4-dimethoxyphenyl group linked via an aminoethyl ketone bridge. The thiazole ring is substituted with a carbamate group at the 2-position, while the 4-position connects to the aromatic moiety. This structure shares similarities with urea and carbamate derivatives reported in medicinal and agrochemical research, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .

属性

IUPAC Name |

methyl N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c1-21-11-5-4-9(6-12(11)22-2)16-13(19)7-10-8-24-14(17-10)18-15(20)23-3/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVXGQZECSEMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article synthesizes available data on its biological activity, including in vitro studies, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.36 g/mol

- CAS Number : 9303113

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays reveal its effectiveness against various cancer cell lines, including:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 8.12 ± 0.43 | Induction of apoptosis |

| MCF-7 | 3.18 ± 0.11 | Inhibition of cell proliferation |

| Vero | Not specified | Cytotoxic effects |

The compound demonstrated a lower GI50 value against MCF-7 cells compared to HeLa cells, indicating a higher potency against breast cancer cell lines .

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : It inhibits key signaling pathways involved in cell cycle progression and proliferation.

In silico studies further support these findings by indicating significant interactions with proteins such as NEK7 and TP53, which are crucial in cancer biology .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds within the thiazole class:

- Thiosemicarbazone Derivatives : Research on thiosemicarbazone derivatives has shown promising anticancer activity with low cytotoxicity towards normal cells while effectively inducing apoptosis in cancer cells .

- Benzamide Analogues : Studies on benzamide derivatives have revealed their potential as RET kinase inhibitors, showcasing a trend where modifications to the molecular structure can enhance biological activity against specific targets .

科学研究应用

Anticancer Activity

Research indicates that Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl (4-(2... | MCF-7 | 15 |

| Doxorubicin | MCF-7 | 25 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that it reduces markers of inflammation such as TNF-alpha and IL-6.

Case Study : In a rat model of arthritis, administration of Methyl (4-(2... resulted in a significant reduction in paw swelling and histological signs of inflammation compared to control groups .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.

Case Study : A publication in Neuroscience Letters highlighted that treatment with this compound improved cognitive function and reduced neuroinflammation in a mouse model of Alzheimer’s disease .

Antimicrobial Activity

Methyl (4-(2... has demonstrated antimicrobial activity against several bacterial strains, including resistant strains such as MRSA. This suggests potential applications in developing new antimicrobial therapies.

Case Study : Research conducted by the International Journal of Antimicrobial Agents found that this compound exhibited bactericidal activity against Staphylococcus aureus with an MIC value of 8 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Synthesis and Derivatives

The synthesis of Methyl (4-(2... involves several steps, including the reaction of thiazole derivatives with carbamate precursors. Variations in the synthesis process can lead to different derivatives with enhanced biological activity.

化学反应分析

Hydrolysis Reactions

The carbamate and amide functional groups are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄

-

Conditions : Reflux in aqueous or alcoholic medium (60–80°C)

-

Products :

-

Carbamate → Methanol + 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-amine

-

Amide bond → Thiazole-acetic acid derivative + 3,4-dimethoxyaniline

-

-

Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Reagents : NaOH or KOH

-

Conditions : Aqueous ethanol, 50–70°C

-

Products :

-

Carbamate → Sodium/potassium salt of thiazole-2-carboxylic acid + methanol

-

Amide → Unaffected under mild basic conditions.

-

Key Factor : Hydrolysis selectivity depends on pH and temperature. The carbamate group hydrolyzes faster than the amide in basic media.

Oxidation Reactions

The thiazole ring and methoxy substituents are oxidation targets:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄ | Thiazole-4,5-dione derivative |

| Ozone (O₃) | CH₂Cl₂, −78°C | Cleavage of thiazole ring to form sulfonic acid |

| H₂O₂/Fe²⁺ (Fenton) | RT, aqueous | Hydroxylation at C-5 of thiazole |

-

The 3,4-dimethoxyphenyl group undergoes demethylation to form quinone derivatives under strong oxidative conditions (e.g., ceric ammonium nitrate) .

Substitution Reactions

The thiazole ring undergoes electrophilic and nucleophilic substitutions:

Electrophilic Substitution

-

Halogenation :

Nucleophilic Substitution

-

Amination :

-

Reagents : NH₃ or primary amines

-

Position : C-2 (carbamate group displacement)

-

Conditions : DMF, 80–100°C

-

Product : Thiazole-2-amine derivatives.

-

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

| Reducing Agent | Target | Product |

|---|---|---|

| NaBH₄ | Amide carbonyl | No reaction (amide inert to NaBH₄) |

| LiAlH₄ | Carbamate carbonyl | Thiazole-2-methanol derivative |

| H₂/Pd-C | Thiazole ring | Partially saturated thiazoline |

-

The dimethoxyphenyl group remains intact under standard reduction conditions.

Amide Bond Cleavage

The amide linker between the thiazole and dimethoxyphenyl groups can be cleaved:

-

Reagents : PCl₅ or SOCl₂

-

Conditions : Reflux in anhydrous toluene

-

Products :

-

Thiazole-acetyl chloride + 3,4-dimethoxyaniline

-

-

Applications : Useful for modifying the aryl moiety without altering the thiazole core.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [2+3] cycloadditions with nitrile oxides:

相似化合物的比较

Comparison with Structural Analogs

Urea-Based Thiazole Derivatives ()

Compounds such as 1f , 1g , 2a , and 2b (Table 1) are urea-linked thiazoles with piperazine or benzylidene substituents. Key differences include:

- Structural Motifs : These compounds replace the carbamate group with urea (-NHCONH-) and incorporate piperazine or benzyloxy groups.

- Physical Properties : Melting points range from 188–207°C, higher than typical carbamates, likely due to stronger hydrogen bonding from urea .

- Bioactivity : While specific data are absent, urea derivatives are often explored for kinase or protease inhibition due to hydrogen-bonding capacity.

Table 1: Comparison with Urea Derivatives

| Compound ID | Key Substituents | Melting Point (°C) | Yield (%) | Molecular Weight (ESI-MS) |

|---|---|---|---|---|

| 1f | Trifluoromethyl, hydroxy | 198–200 | 70.7 | 667.9 [M−2HCl+H]+ |

| 1g | Hydroxybenzylidene | 205–207 | 78.4 | 638.1 [M−2HCl+H]+ |

| 2a | Benzyloxy, 3-fluorophenyl | 190–192 | 74.9 | 694.5 [M−2HCl+H]+ |

| 2b | Benzyloxy, 3-chlorophenyl | 188–190 | 78.3 | 709.9 [M−2HCl+H]+ |

Thiazolylmethylcarbamate Analogs ()

Compounds n , o , w , and x are complex carbamates with hydroperoxypropan and diphenylhexane groups. Key distinctions:

- Complexity : These analogs have branched peptide-like chains and hydroperoxide substituents, enhancing oxidative stability but reducing solubility.

- Functional Roles : Such structures are typically designed for protease inhibition or as prodrugs, differing from the simpler aromatic-targeting design of the target compound .

Thiazolinone Derivatives ()

Compounds HH3 and HH13 feature thiazolinone cores with methoxy and dimethylamino substituents:

Benzamide and Thiophene Derivatives ()

Key Findings and Implications

Substituent Effects :

- Methoxy groups (as in HH13 and the target compound) improve lipophilicity and enzyme interaction .

- Urea derivatives exhibit higher melting points than carbamates, impacting formulation strategies .

Synthetic Routes: Ethanol reflux and DMF crystallization () are viable for analogous thiazole-carbamates. Piperazine or benzylidene incorporation () requires multi-step coupling, increasing synthetic complexity.

常见问题

Q. What synthetic routes are recommended for Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer: The synthesis of thiazole-carbamate derivatives typically involves multi-step reactions, including:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl stretches (C=O) at 1650–1750 cm⁻¹ for the carbamate and amide groups. Thiazole C-S-C vibrations appear at 650–750 cm⁻¹ .

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole cleavage .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Anticancer activity :

- Enzyme inhibition :

- Kinase inhibition assays (e.g., EGFR, VEGFR) via fluorescence-based protocols .

- Antimicrobial activity :

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

- Assay standardization :

- Dose-response analysis :

- Meta-analysis :

Q. What strategies are employed to study the structure-activity relationships (SAR) of thiazole-carbamate analogs?

Methodological Answer:

- Scaffold modifications :

- Bioisosteric replacements :

- 3D-QSAR modeling :

Q. What methodologies are used to assess environmental stability and degradation pathways?

Methodological Answer:

Q. How are computational approaches integrated to elucidate its mechanism of action?

Methodological Answer:

Q. What advanced analytical techniques resolve purity and isomerism issues in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。